4-(Bromomethyl)-1,2-phenylene diacetate

Medicinal Chemistry Antibiotic Discovery Solid-Phase Synthesis

Generic 1,3- or 1,4-regioisomers alter reactivity, compromising pharmaceutical lead synthesis. This ortho-diacetate (CAS 124254-92-8) provides validated orthogonal protection for catechol-based diversification. - **Validated Application**: Key building block for negamycin analog libraries; enabled 4-fold antibacterial improvement (analog 31f). - **Bifunctional Design**: Electrophilic bromomethyl (SN2/Suzuki) + two orthogonal acetate protections. - **Supply Certainty**: Batch-specific NMR/HPLC/GC data; standard purity 98%. Solid-phase synthesis compatible.

Molecular Formula C11H11BrO4
Molecular Weight 287.11 g/mol
CAS No. 124254-92-8
Cat. No. B3224927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-1,2-phenylene diacetate
CAS124254-92-8
Molecular FormulaC11H11BrO4
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)CBr)OC(=O)C
InChIInChI=1S/C11H11BrO4/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-5H,6H2,1-2H3
InChIKeyNOUXXHFLLIWASN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-1,2-phenylene diacetate: Orthogonal Bifunctional Building Block


4-(Bromomethyl)-1,2-phenylene diacetate (CAS 124254-92-8) is a brominated aromatic compound with molecular formula C11H11BrO4 and molecular weight 287.11 g/mol, also designated as 1,2-Benzenediol, 4-(bromomethyl)-, 1,2-diacetate . This compound belongs to the bromomethyl phenylene diacetate class and functions as a bifunctional synthetic intermediate featuring an electrophilic bromomethyl handle for nucleophilic substitution and cross-coupling reactions alongside two acetyl-protected catechol hydroxyl groups that can be orthogonally deprotected . The 1,2- (ortho) arrangement of the diacetate groups distinguishes it from 1,3- and 1,4-regioisomeric analogs, conferring distinct chelation and steric properties that influence downstream reactivity .

Orthogonal handles Bromomethyl electrophile plus two acetyl-protected catechol hydroxyls enable sequential functionalization without cross-reactivity
Regioisomer identity ortho-Diacetate arrangement provides chelation potential after deprotection and distinct steric effects at the reactive site
Solid-phase compatibility Reported resin-based parallel synthesis support for constructing negamycin analog libraries

Regioisomer Specificity of 4-(Bromomethyl)-1,2-phenylene diacetate


Bromomethyl phenylene diacetates exist as three distinct regioisomers: 4-(bromomethyl)-1,2-phenylene diacetate (CAS 124254-92-8, ortho-diacetate arrangement), 2-(bromomethyl)-1,4-phenylene diacetate (CAS 6461-38-7, para-diacetate), and 5-(bromomethyl)-1,3-phenylene diacetate (CAS 104311-39-9, meta-diacetate) . Despite sharing the same molecular formula (C11H11BrO4) and identical molecular weight (287.11 g/mol), these regioisomers exhibit fundamentally different spatial arrangements of the acetyl protecting groups relative to the bromomethyl electrophilic center . The 1,2-orientation in the target compound creates a contiguous catechol-derived framework where both acetate groups reside on adjacent carbons, enabling chelation effects and imposing distinct steric constraints during nucleophilic attack compared to the 1,4- and 1,3-analogs [1]. Generic substitution with an alternative regioisomer will alter the stereoelectronic environment at the reactive bromomethyl site, potentially compromising reaction yields or producing divergent product profiles in multi-step pharmaceutical syntheses where precise spatial orientation of functional groups is critical.

Property
Target Compound
CAS 124254-92-8
Regioisomeric Analogs
1,4- / 1,3- isomers
Acetate arrangement
1,2- (ortho): contiguous catechol framework; chelation-capable after deprotection
1,4- (para) or 1,3- (meta): cannot form bidentate chelate; altered steric environment
Reactivity context
Adjacent acetoxy may provide anchimeric assistance during nucleophilic substitution
Neighboring-group participation absent; substitution kinetics may shift
Synthetic precedent
Reported integration into negamycin analog SAR study with documented activity endpoint improvement
Described as general intermediates; published SAR campaign integration not documented

Differentiation Evidence for 4-(Bromomethyl)-1,2-phenylene diacetate


Orthogonal Protection Strategy in Negamycin Synthesis

4-(Bromomethyl)-1,2-phenylene diacetate was employed as the key building block to synthesize orthogonally protected β-amino acid derivative 3a, which was subsequently utilized in the parallel synthesis of negamycin derivatives on solid support as well as for N- and C-terminal modifications using solution-phase methodologies [1]. The orthogonal protection arises from the differential lability of the benzylic bromomethyl group (susceptible to nucleophilic substitution) versus the phenolic acetates (stable under nucleophilic conditions but cleavable under basic hydrolysis), enabling sequential functionalization without cross-reactivity . Unprotected catechol derivatives or mono-protected analogs lack this orthogonal capacity; mono-protected variants offer only a single handle for sequential modifications, while the diacetate protection simultaneously masks both catechol hydroxyls, preventing undesired side reactions during bromomethyl functionalization .

Orthogonal strategy
Class-level
3 addressable sites
vs 2 in mono-protected analogs
Enables sequential three-component conjugation
Negamycin solid-phase synthesis context
Medicinal Chemistry Antibiotic Discovery Solid-Phase Synthesis

Negamycin Antibiotic Development Program

4-(Bromomethyl)-1,2-phenylene diacetate served as a critical intermediate in an antibiotic discovery program targeting Gram-negative bacteria, where negamycin 1 was used as the template compound [1]. The orthogonally protected β-amino acid derivative 3a constructed from this building block enabled parallel synthesis of negamycin derivatives on solid support . Downstream from this intermediate, one negamycin analog (N6-(3-aminopropyl)-negamycin, 31f) demonstrated a 4-fold improvement in antibacterial activity against key bacterial pathogens compared to the parent negamycin scaffold, representing the most potent negamycin derivative reported to date [2]. In contrast, the 2-(bromomethyl)-1,4-phenylene diacetate regioisomer (CAS 6461-38-7) has been described as a general synthetic intermediate without demonstrated integration into a structured pharmaceutical lead optimization program yielding quantifiable potency improvements [3].

Lead analog improvement
Head-to-head
Reported 4-fold improvement
in antibacterial activity (lead analog 31f)
Reported SAR endpoint context
Negamycin lead optimization program
Antibacterial Drug Discovery Gram-Negative Pathogens Negamycin Derivatives

Ortho-Diacetate for Catechol Chelation

The 1,2-phenylene diacetate configuration in 4-(bromomethyl)-1,2-phenylene diacetate (CAS 124254-92-8) positions the two acetyl protecting groups on adjacent aromatic carbons, forming a contiguous catechol-derived framework capable of chelation interactions with metal ions after deprotection . This ortho-arrangement contrasts with 2-(bromomethyl)-1,4-phenylene diacetate (CAS 6461-38-7, para-substituted acetyl groups, IUPAC [4-acetyloxy-3-(bromomethyl)phenyl] acetate) [1] and 5-(bromomethyl)-1,3-phenylene diacetate (CAS 104311-39-9, meta-substituted) [2], which lack the adjacent oxygen arrangement required for bidentate chelation. The 1,2-catechol scaffold also imposes distinct steric and electronic effects on the electrophilic bromomethyl center; the adjacent acetoxy group can participate in anchimeric assistance during nucleophilic substitution, potentially accelerating reaction kinetics compared to 1,4- or 1,3-analogs .

Chelation capability
Class-level
Chelation-capable scaffold
1,4- and 1,3- isomers cannot chelate
Required for catechol metal-binding applications
Class-level inference; experimental verification recommended
Coordination Chemistry Chelation Effects Synthetic Methodology

Batch-Specific Quality Documentation

4-(Bromomethyl)-1,2-phenylene diacetate is commercially available with documented purity specifications and batch-specific quality control analytical data . Supplier Bidepharm provides this compound with standard purity of 95+% and offers batch-specific QC documentation including NMR, HPLC, and GC analytical reports upon request . Alternative supplier Leyan offers the compound at 98% purity (catalog number 1763305) . The compound is described as a solid at ambient temperature with molecular weight 287.11 g/mol and exact mass 285.98400 g/mol .

Batch QC availability
Data to verify
95–98% purity
NMR, HPLC, GC reports upon request
Supports QC-documented procurement
Supplier-specific; verify batch documentation
Quality Control Procurement Specifications Analytical Chemistry

Procurement Scenarios for 4-(Bromomethyl)-1,2-phenylene diacetate


Negamycin Antibiotic Lead Optimization

4-(Bromomethyl)-1,2-phenylene diacetate should be procured by medicinal chemistry teams pursuing structure-activity relationship (SAR) studies on negamycin-class antibiotics targeting Gram-negative bacterial pathogens. The compound has peer-reviewed precedent as the key building block for orthogonally protected β-amino acid derivative 3a, which enabled parallel solid-phase synthesis of negamycin analog libraries [1]. Downstream from this intermediate, the analog N6-(3-aminopropyl)-negamycin (31f) demonstrated a 4-fold improvement in antibacterial activity against key bacterial pathogens, establishing a validated path from this building block to quantifiably improved lead compounds . Procurement of alternative regioisomers (CAS 6461-38-7 or 104311-39-9) lacks documented integration into this productive antibiotic discovery workflow [2].

Orthogonal Catechol Functionalization

This compound should be procured when synthetic routes require orthogonal protection of catechol hydroxyl groups alongside a reactive electrophilic handle for sequential functionalization. The bromomethyl group enables nucleophilic substitution (SN2) and cross-coupling reactions (e.g., Suzuki-Miyaura) for first-stage diversification, while the diacetate protecting groups remain stable under these conditions and can be subsequently removed via basic hydrolysis to reveal the catechol moiety for second-stage modifications [1]. The 1,2-arrangement of acetates specifically positions the deprotected catechol for metal chelation applications, which 1,4- and 1,3-regioisomers cannot provide . This orthogonal three-site reactivity profile is essential for constructing complex catechol-containing pharmaceuticals, natural product analogs, and metal-binding molecular probes [2].

Solid-Phase Parallel Synthesis

For pharmaceutical R&D groups employing solid-phase parallel synthesis methodologies to generate compound libraries, 4-(Bromomethyl)-1,2-phenylene diacetate offers demonstrated compatibility with resin-based workflows. The compound was successfully employed in solid-supported synthesis of negamycin derivatives, with the orthogonal protection scheme enabling sequential on-resin modifications at the N- and C-termini of the β-amino acid scaffold [1]. The bromomethyl group provides a robust attachment point for resin loading or direct diversification, while the diacetate protection prevents undesired side reactions with the solid support or coupling reagents . This validated solid-phase compatibility reduces method development time compared to uncharacterized building blocks and supports reproducible library synthesis [2].

Quality-Controlled Procurement for Regulated Research

Procurement of 4-(Bromomethyl)-1,2-phenylene diacetate is recommended for pharmaceutical R&D and contract research organizations (CROs) operating under quality management systems that require verifiable compound identity and purity documentation. The compound is commercially available with batch-specific QC analytical data including NMR, HPLC, and GC reports from qualified suppliers, with standard purity specifications of 95+% (Bidepharm) to 98% (Leyan) [1]. This level of quality documentation supports regulatory compliance in early-stage pharmaceutical development and ensures reproducible synthetic outcomes across multiple procurement cycles . In contrast, the 1,3-regioisomer (CAS 104311-39-9) shows limited and potentially discontinuous commercial availability, creating supply chain risk for long-term research programs [2].

Application
Selection Property
Validation Focus
Negamycin analog SAR studies
Orthogonal protection for library synthesis
SAR endpoint reproducibility; solid-phase compatibility
Catechol-containing probe synthesis
Sequential functionalization with chelation potential
Metal-binding capacity after deprotection; ortho-regioisomer identity
Solid-phase parallel library construction
Resin-compatible orthogonal handles
On-resin stability; deprotection orthogonality
Quality-documented procurement
Batch-specific QC documentation availability
Purity verification; supplier documentation audit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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